3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
Description
This compound belongs to the 1,3-diarylpyrazole acrylamide class, characterized by a pyrazole core substituted with a phenyl group at position 1 and a 2,3-dihydro-1,4-benzodioxin moiety at position 3. The acrylamide group at position 4 enhances its bioactivity through hydrogen bonding and conformational rigidity. Its synthesis involves condensation of hydrazone derivatives with POCl₃/DMF under Vilsmeier–Haack conditions, followed by Knoevenagel condensation with malonic acid and subsequent amidation .
Properties
IUPAC Name |
(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-19(24)9-7-15-13-23(16-4-2-1-3-5-16)22-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H2,21,24)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLVYKZHXHMCA-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3, with a molecular weight of approximately 376.41 g/mol. The compound features a complex structure that includes a pyrazole ring and a benzodioxin moiety, contributing to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory pathways . This property makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness against various pathogens .
Neuroprotective Properties
There is emerging evidence that compounds containing the pyrazole structure may exhibit neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can influence signaling pathways such as MAPK and NF-kB that are crucial in cell survival and inflammation.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes significantly to its anticancer properties.
Case Studies
Scientific Research Applications
Overview
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drugs aimed at treating inflammatory and pain-related conditions.
Case Studies
- Anti-inflammatory Agents : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory medications.
- Pain Management : Studies indicate that compounds containing the pyrazole moiety are effective in managing pain through various mechanisms, including inhibition of cyclooxygenase enzymes.
Table 1: Pharmaceutical Applications
| Application Type | Description | References |
|---|---|---|
| Anti-inflammatory Drugs | Targets COX enzymes to reduce inflammation | |
| Analgesics | Modulates pain pathways |
Overview
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its environmentally friendly profile positions it as a sustainable alternative to conventional agrochemicals.
Case Studies
- Pesticidal Activity : Research has demonstrated that compounds similar to 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide show promising results against various pests.
- Herbicidal Properties : Studies indicate its efficacy in inhibiting weed growth while being less harmful to beneficial plants.
Table 2: Agricultural Applications
| Application Type | Description | References |
|---|---|---|
| Pesticides | Effective against targeted pest species | |
| Herbicides | Inhibits weed growth without harming crops |
Overview
This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural features allow researchers to probe complex biological processes.
Case Studies
- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways.
- Metabolic Pathway Analysis : Researchers have employed this compound to trace metabolic pathways and understand cellular responses.
Table 3: Biochemical Applications
| Application Type | Description | References |
|---|---|---|
| Enzyme Interaction | Investigates enzyme inhibition mechanisms | |
| Metabolic Pathways | Traces pathways in cellular metabolism |
Overview
In material science, this compound is researched for its properties in developing advanced materials such as polymers with enhanced thermal and mechanical stability.
Case Studies
- Polymer Development : The incorporation of this compound into polymer matrices has shown improvements in mechanical strength and thermal resistance.
Table 4: Material Science Applications
| Application Type | Description | References |
|---|---|---|
| Polymer Materials | Enhances thermal stability and mechanical strength |
Overview
In analytical chemistry, this compound serves as a reference standard in various analytical methods. Its unique structure aids in the accurate detection and quantification of related compounds in complex mixtures.
Case Studies
- Standard Reference Material : Used in chromatography to ensure accurate measurement of related substances.
Table 5: Analytical Chemistry Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridyl-Substituted Analogs
Compounds such as (E)-3-[3-(pyridin-3/4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide replace the benzodioxin group with pyridine rings. These analogs demonstrate potent COX-1/COX-2 inhibition (IC₅₀ values in the micromolar range) and antiplatelet activity against arachidonic acid (AA)-induced aggregation. For example:
- 3-[3-(Pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide derivatives showed 70–85% inhibition of AA-induced platelet aggregation at 10 μM .
- Pyridin-3-yl analogs exhibited higher COX-2 selectivity (COX-2 IC₅₀: 0.8–2.1 μM vs.
Key Structural-Activity Relationship (SAR):
- The pyridine ring enhances electronic interactions with COX-2’s hydrophobic pocket.
- The acrylamide group stabilizes binding via hydrogen bonds with Arg120 and Tyr355 residues .
Immunomodulatory Analogs (D4476)
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) shares the benzodioxin moiety but incorporates an imidazole core. It selectively inhibits T regulatory (Treg) cell differentiation by targeting TGF-β signaling pathways, reducing bacterial growth in tuberculosis models by 90% in murine spleens and lungs at 50 mg/kg .
Key Differences:
- The imidazole ring in D4476 enables interactions with TGF-β receptor kinases, absent in pyrazole-based analogs.
PD-1/PD-L1 Inhibitors
Scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol demonstrate benzodioxin’s versatility in immunotherapy. Machine learning models (e.g., EGNN) predict high potency (SoftMax score: 0.8285) for these compounds in disrupting PD-1/PD-L1 interactions, even without prior training on similar structures .
SAR Insight:
- Methylphenyl groups enhance steric complementarity with PD-L1’s hydrophobic cleft.
- Benzodioxin improves solubility and bioavailability compared to bulkier substituents.
Other Benzodioxin Derivatives
- N′-{(E)-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-methyl-3-furohydrazide : A hydrazide derivative with uncharacterized bioactivity, highlighting structural flexibility in this class .
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine : A methyl-substituted analog (CAS: 1152665-85-4) used in intermediate synthesis, emphasizing the role of amine groups in diversifying applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via microwave-assisted methods for improved efficiency .
- Step 2 : Functionalization of the pyrazole with the benzodioxin moiety using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Acrylamide introduction via Michael addition or condensation reactions under controlled pH and temperature (polar aprotic solvents like DMF are preferred) .
- Optimization : Reaction parameters (e.g., temperature, catalyst loading) must be systematically varied using Design of Experiments (DoE) to maximize yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry and purity (e.g., ¹H/¹³C NMR to resolve phenyl and benzodioxin protons) .
- Mass Spectrometry (MS) : To verify molecular weight and detect byproducts .
- X-ray Crystallography : For resolving intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole-acrylamide conformation) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for biological assays) .
Q. How can researchers design experiments to evaluate its stability under laboratory conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to light, heat (40–60°C), and humidity (75% RH) over 1–4 weeks, monitoring degradation via HPLC .
- Kinetic Studies : Track decomposition rates in aqueous buffers (pH 3–10) to identify pH-sensitive functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Structural Optimization : Use B3LYP/6-311G(d,p) to model geometry and compare with X-ray data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., binding to biological targets) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites to rationalize reaction pathways (e.g., acrylamide’s α,β-unsaturated carbonyl reactivity) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., COX-1 vs. COX-2 inhibition)?
- Methodological Answer :
- Assay Validation : Use human whole blood assays (for COX isoforms) and arachidonic acid-induced platelet aggregation tests to confirm specificity .
- Structure-Activity Relationship (SAR) : Compare analogs with substitutions on the benzodioxin or phenyl groups to identify steric/electronic effects .
- Dose-Response Curves : Calculate IC₅₀ values in triplicate to minimize variability .
Q. How can reaction fundamentals and reactor design optimize large-scale synthesis?
- Methodological Answer :
- Kinetic Modeling : Determine rate laws for critical steps (e.g., acrylamide formation) using batch reactor data .
- Scale-Up Criteria : Maintain geometric similarity between lab and pilot reactors; adjust mixing rates to preserve mass transfer efficiency .
- Process Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .
Key Considerations for Researchers
- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal methods (e.g., SPR + enzyme kinetics) .
- Computational Integration : Combine DFT with experimental data to predict metabolic stability or toxicity early in development .
- Reproducibility : Document reaction conditions rigorously (e.g., solvent batch, humidity) to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
